

IUPAC name for C₉H₁₀O₂ aldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Methoxyphenyl)acetaldehyde

Cat. No.: B1296219

[Get Quote](#)

An In-Depth Technical Guide to the IUPAC Nomenclature of C₉H₁₀O₂ Aldehydes

Abstract

The unambiguous identification of chemical structures is a cornerstone of scientific research, particularly within drug development and materials science. The molecular formula C₉H₁₀O₂ represents a diverse set of isomers, and when constrained to include an aldehyde functional group, it primarily yields a family of substituted aromatic compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules to C₉H₁₀O₂ aldehydes. We will deconstruct the process from initial structural analysis to the systematic naming of complex isomers, ensuring a clear and reproducible methodology grounded in authoritative chemical principles.

The Principle of Unambiguous Nomenclature

In scientific communication, precision is paramount. A compound's name must correspond to a single, unique molecular structure. The IUPAC system of nomenclature was established to create a standardized, logical framework that eliminates the ambiguity of common or trivial names. For a researcher synthesizing a novel compound, a drug developer evaluating structure-activity relationships (SAR), or a patent attorney defining intellectual property, the ability to correctly and systematically name a molecule is a critical skill. This guide will use the C₉H₁₀O₂ aldehyde isomers as a practical platform to master these principles.

Structural Analysis of C₉H₁₀O₂

Elemental Composition and Molar Mass

The molecular formula $C_9H_{10}O_2$ provides the foundational information for any structural investigation.

- Carbon (C): 9 atoms
- Hydrogen (H): 10 atoms
- Oxygen (O): 2 atoms
- Molar Mass: Approximately 150.17 g/mol

Degree of Unsaturation: A Clue to Aromaticity

Before proposing structures, calculating the degree of unsaturation (DoU) is a crucial first step. This value indicates the total number of rings and/or multiple bonds within a molecule.

The formula is: $DoU = C + 1 - (H/2)$

For $C_9H_{10}O_2$: $DoU = 9 + 1 - (10/2) = 10 - 5 = 5$

A DoU of 5 is highly indicative of an aromatic structure. A benzene ring inherently possesses 4 degrees of unsaturation (one ring and three π -bonds). The fifth degree of unsaturation is accounted for by the carbonyl group ($C=O$) of the aldehyde functional group. This analysis strongly suggests that the primary isomers of $C_9H_{10}O_2$ aldehydes are substituted benzaldehydes.

Core Principles of IUPAC Nomenclature for Aromatic Aldehydes

When naming aldehydes where the $-CHO$ group is attached to a benzene ring, a specific set of IUPAC rules ensures consistency and clarity.

Identifying the Parent Structure: Benzaldehyde

The IUPAC system recognizes the structure of a benzene ring attached to an aldehyde group as a parent hydride. While the fully systematic name is "benzenecarbaldehyde," IUPAC retains

the common name "benzaldehyde" as the preferred name for the parent structure, and it is used as the foundation for naming its derivatives.^{[1][2]}

Numbering Convention and Substituent Priority

The numbering of the benzene ring is dictated by the principal functional group. For substituted benzaldehydes, the rules are as follows:

- **Carbon-1:** The carbon atom of the benzene ring that is bonded to the aldehyde group is unequivocally assigned as locant '1'.^{[3][4]} It is unnecessary to include "1-" in the name as this position is implied.^{[3][4]}
- **Substituent Numbering:** The remaining substituents are given the lowest possible locant numbers by counting around the ring.
- **Alphabetical Order:** If multiple different substituents are present, they are cited in alphabetical order in the final name, irrespective of their locant number.

Use of Locants: Numerical vs. Ortho/Meta/Para

For disubstituted benzene rings, the common locants ortho- (1,2), meta- (1,3), and para- (1,4) are sometimes used.^[3] However, for rings with more than two substituents or for formal scientific communication, the numerical locant system (e.g., 2-, 3-, 4-) is required to avoid ambiguity. This guide will exclusively use the numerical system.

Case Studies: IUPAC Nomenclature of C₉H₁₀O₂ Isomers

With the molecular formula C₉H₁₀O₂ and the core structure of benzaldehyde (C₇H₆O), the remaining atoms to be arranged as substituents on the ring are C₂H₄O. This combination can form several distinct substituent groups, leading to different isomer classes.

Isomer Class 1: Ethoxybenzaldehydes

In this class, the C₂H₄O fragment forms an ethoxy group (-OCH₂CH₃).

Protocol for Naming 2-Ethoxybenzaldehyde

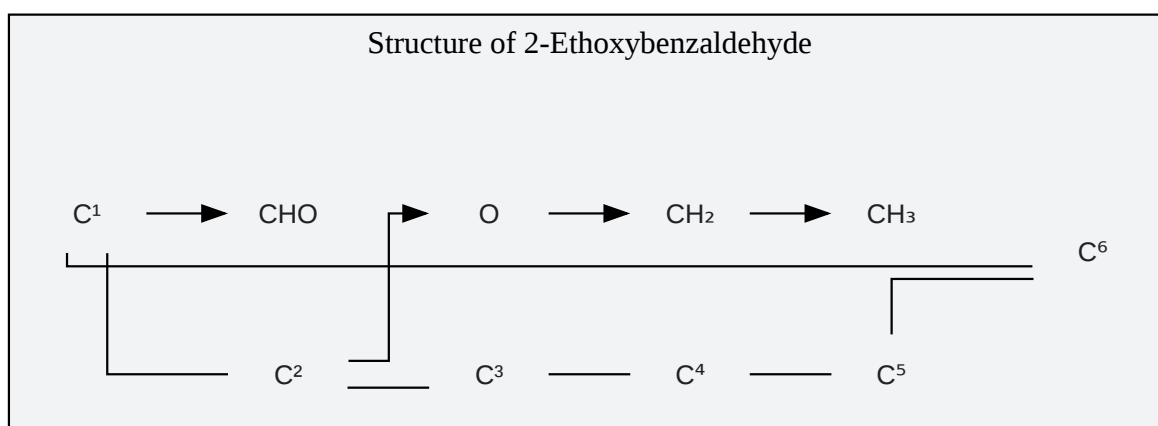
Step 1: Identify the Parent Structure. The molecule contains a benzene ring directly attached to a -CHO group. The parent name is benzaldehyde.[1][2]

Step 2: Identify and Name the Substituent. There is one substituent on the ring: an -OCH₂CH₃ group, which is named ethoxy.

Step 3: Number the Ring. The carbon attached to the aldehyde is C1. Numbering towards the substituent gives it the lowest possible locant, which is '2'.

Step 4: Assemble the Final Name. Combine the locant, substituent name, and parent name.

The correct IUPAC name is 2-Ethoxybenzaldehyde.[5]



[Click to download full resolution via product page](#)

Caption: Molecular structure of 2-Ethoxybenzaldehyde.

The same logic applies to its positional isomers, 3-Ethoxybenzaldehyde and 4-Ethoxybenzaldehyde.

Isomer Class 2: Ethylhydroxybenzaldehydes

Here, the C₂H₄O fragment is split into an ethyl group (-CH₂CH₃) and a hydroxy group (-OH).

Protocol for Naming 3-Ethyl-4-hydroxybenzaldehyde

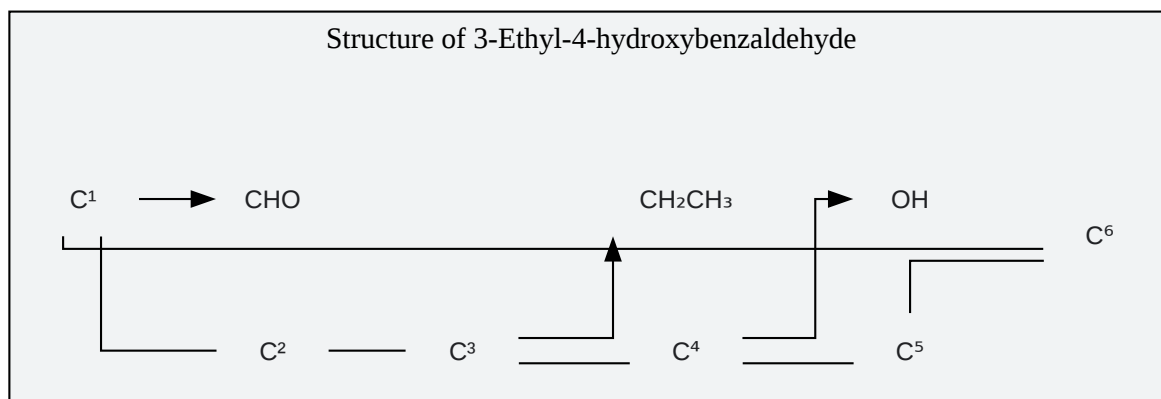
Step 1: Identify the Parent Structure. The core is a benzene ring with a -CHO group, so the parent name is benzaldehyde.

Step 2: Identify and Name the Substituents. There are two substituents: a -CH₂CH₃ group, named ethyl, and an -OH group, named hydroxy.

Step 3: Number the Ring. The aldehyde carbon is C1. Numbering must provide the lowest possible set of locants for the substituents. In this case, the locants are '3' and '4'.

Step 4: Assemble the Final Name (Alphabetical Order). The substituents must be cited alphabetically: ethyl comes before hydroxy.

The correct IUPAC name is 3-Ethyl-4-hydroxybenzaldehyde.



[Click to download full resolution via product page](#)

Caption: Molecular structure of 3-Ethyl-4-hydroxybenzaldehyde.

Systematic Workflow for IUPAC Name Determination

The process of naming any C₉H₁₀O₂ aldehyde isomer can be systematized into a repeatable workflow. This protocol ensures all IUPAC conventions are met for accurate and verifiable nomenclature.

Caption: Systematic workflow for naming C₉H₁₀O₂ aromatic aldehydes.

Summary of Key Isomers

The following table summarizes several potential isomers of $C_9H_{10}O_2$ containing an aldehyde group, illustrating the application of the IUPAC rules.

Isomer Class	Substituents	Positional Example	IUPAC Name
Ethoxybenzaldehydes	-OCH ₂ CH ₃	Ortho (2-)	2-Ethoxybenzaldehyde
Meta (3-)	3-Ethoxybenzaldehyde		
Para (4-)	4-Ethoxybenzaldehyde		
Ethylhydroxybenzaldehydes	-CH ₂ CH ₃ , -OH	2-Ethyl, 3-Hydroxy	2-Ethyl-3-hydroxybenzaldehyde
3-Ethyl, 4-Hydroxy	3-Ethyl-4-hydroxybenzaldehyde		
4-Ethyl, 2-Hydroxy	4-Ethyl-2-hydroxybenzaldehyde		
Methoxy-methylbenzaldehydes	-OCH ₃ , -CH ₃	2-Methoxy, 3-Methyl	2-Methoxy-3-methylbenzaldehyde
4-Methoxy, 2-Methyl	4-Methoxy-2-methylbenzaldehyde		
Phenyl-substituted Aldehydes	Phenyl as substituent	2-Phenylpropanal	2-Phenylpropanal*

*Note: 2-Phenylpropanal ($C_9H_{10}O$) is an isomer of a different formula but serves as an example of alternative structures where the aldehyde is not directly on the ring. An analogous $C_9H_{10}O_2$ structure could be 2-(methoxyphenyl)acetaldehyde.

Conclusion

The systematic nomenclature of $C_9H_{10}O_2$ aldehydes, primarily substituted benzaldehydes, is a logical process governed by a clear set of IUPAC rules. By first performing a structural analysis via the degree of unsaturation, researchers can confidently identify the aromatic parent structure. The subsequent steps of identifying substituents, assigning locants with the aldehyde group as the priority, and alphabetizing prefixes provide a robust method for generating unambiguous and universally understood chemical names. Mastery of this process is essential for effective collaboration, discovery, and innovation in the chemical sciences.

References

- Tiwari Academy. (2024). How are aromatic aldehydes named in IUPAC nomenclature, and what is the IUPAC-accepted common name for the simplest aromatic aldehyde? Tiwari Academy Discussion Forum. [\[Link\]](#)
- Owens, P. (2022). 338 BCH3023 IUPAC Nomenclature of Aldehydes. YouTube. [\[Link\]](#)
- CHEM-GUIDE. IUPAC system and IUPAC rules of naming aldehydes & ketones. [\[Link\]](#)
- JoVE. (2023). Video: IUPAC Nomenclature of Aldehydes. [\[Link\]](#)
- NIST. Benzaldehyde, 2-ethoxy-. NIST Chemistry WebBook. [\[Link\]](#)
- eCampusOntario Pressbooks. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]
- 3. youtube.com [youtube.com]

- 4. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Benzaldehyde, 2-ethoxy- [webbook.nist.gov]
- To cite this document: BenchChem. [IUPAC name for C₉H₁₀O₂ aldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296219#iupac-name-for-c9h10o2-aldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com